molecular formula C10H8N4 B163638 2-Imidazol-1-Yl-1h-Benzimidazole CAS No. 138331-03-0

2-Imidazol-1-Yl-1h-Benzimidazole

Cat. No. B163638
CAS RN: 138331-03-0
M. Wt: 184.2 g/mol
InChI Key: RBPYXJCCKORRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazol-1-Yl-1h-Benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that consists of an imidazole ring fused with a benzimidazole ring, and it has been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2-Imidazol-1-Yl-1h-Benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription, as well as the activity of several protein kinases and phosphatases.
Biochemical and Physiological Effects:
2-Imidazol-1-Yl-1h-Benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Imidazol-1-Yl-1h-Benzimidazole in lab experiments is its wide range of biological activities. It has been shown to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making it a versatile compound for use in various types of experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on 2-Imidazol-1-Yl-1h-Benzimidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity concerns.

Synthesis Methods

The synthesis method of 2-Imidazol-1-Yl-1h-Benzimidazole involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst. This reaction results in the formation of the intermediate Schiff base, which is then cyclized to form the final product. Several modifications to this method have been reported, including the use of different aldehydes or ketones and the addition of various substituents to the imidazole or benzimidazole rings.

Scientific Research Applications

2-Imidazol-1-Yl-1h-Benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-imidazol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-2-4-9-8(3-1)12-10(13-9)14-6-5-11-7-14/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPYXJCCKORRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazol-1-Yl-1h-Benzimidazole

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